
(1-Methylcyclopentyl)(phenyl)methanone
Overview
Description
“(1-Methylcyclopentyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H16O . It is used in various applications within the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(1-Methylcyclopentyl)(phenyl)methanone” can be analyzed using various spectroscopic techniques. Unfortunately, specific details about the molecular structure of this compound are not available .Scientific Research Applications
Synthesis Processes
- The synthesis of similar compounds, like 1-Hydroxycyclohexyl phenyl methanone, has been explored through processes involving acyl chloridation, Friedel-Crafts reaction, and α-hydroxylating. These processes use easily accessible materials and are considered promising for industrial applications due to their simplicity and cost-effectiveness (Lai Hu-qin, 2009).
Chemical Reactions and Derivatives
- Aryl bicyclo [2.2.1] heptene-2-yl-methanone derivatives, including those with a structure similar to (1-Methylcyclopentyl)(phenyl)methanone, have been synthesized using aqueous phase fly-ash catalyzed Diels-Alder reactions. These derivatives have shown potential in applications like insect antifeedant activities (G. Thirunarayanan, 2014).
Biological Activities
- The biological activities of 2,3-diaryl bicyclo methanones, a class ofcompounds similar to (1-Methylcyclopentyl)(phenyl)methanone, have been explored. These studies include evaluating their antimicrobial and antioxidant activities using various bacterial and fungal species, as well as methods like DPPH radical scavenging (G. Thirunarayanan, 2016).
Antimicrobial and Antioxidant Potency
- Synthesized derivatives of methanones, structurally akin to (1-Methylcyclopentyl)(phenyl)methanone, have been characterized for their physical properties and evaluated for antimicrobial, antioxidant, and insect antifeedant activities. This research indicates the potential of these compounds in various biological applications (G. Thirunarayanan, 2015).
Safety and Hazards
properties
IUPAC Name |
(1-methylcyclopentyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-5-6-10-13)12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYFDCIAVDTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopentyl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



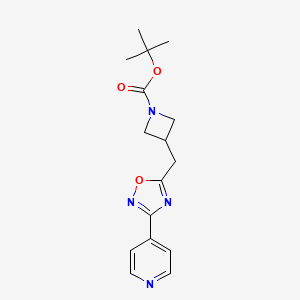


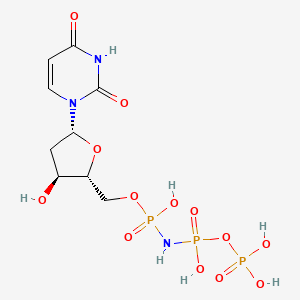
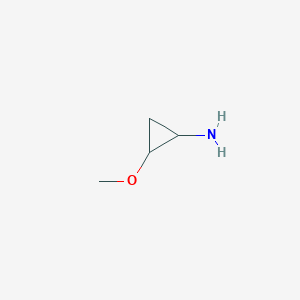
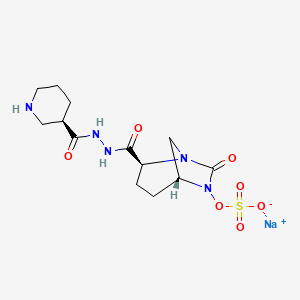
![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
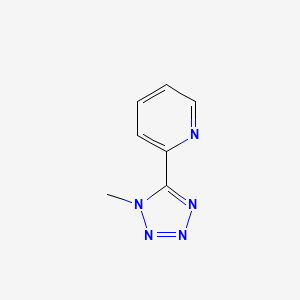
![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

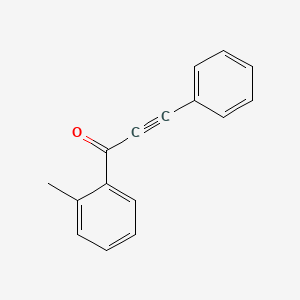
![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)